

The Pivotal Role of Piperazine Derivatives in Modern Medicinal Chemistry: Applications and Protocols

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Compound of Interest

Compound Name: *1,4-DI-Tert-butyl 2-methyl
piperazine-1,2,4-tricarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

The piperazine motif, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have led to its incorporation into a vast array of clinically successful drugs. Piperazine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2] Their versatile structure allows for facile modification, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of piperazine derivatives, intended to guide researchers in the exploration of this critical pharmacophore.

Applications in Drug Discovery

The therapeutic versatility of piperazine derivatives is extensive. The two nitrogen atoms in the piperazine ring can be independently functionalized, allowing for the creation of diverse chemical libraries for high-throughput screening.[3] This structural flexibility is key to their ability to interact with a wide range of biological targets.

Anticancer Activity: A significant number of FDA-approved anticancer drugs, such as Imatinib and Dasatinib, feature a piperazine ring.[4] These derivatives often function as kinase

inhibitors, modulating signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and EGFR pathways.^{[5][6]} Their ability to induce apoptosis (programmed cell death) and arrest the cell cycle makes them a primary focus in oncology research.^{[5][7]}

Antimicrobial Activity: Piperazine derivatives have demonstrated potent activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.^{[2][8]} They can be tailored to target specific microbial enzymes or cellular processes, offering a promising avenue for the development of new antibiotics to combat antimicrobial resistance.^{[9][10]}

Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in drugs targeting the CNS.^[11] Many piperazine derivatives modulate the activity of neurotransmitter receptors, such as dopamine and serotonin receptors, leading to their use as antipsychotics, antidepressants, and anxiolytics.^{[11][12]}

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity of selected piperazine derivatives against various cancer cell lines and microbial strains, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Piperazine Derivatives (IC₅₀/GI₅₀ in μ M)

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 (μM) | Reference |
|---|------------------|-------------------------------|-----------------|----------------------|
| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | [13] |
| Vindoline-piperazine conjugate 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | [13] |
| Alepterolic acid derivative 3n | MDA-MB-231 | Triple-Negative Breast Cancer | 5.55 ± 0.56 | [7] |
| Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [5] |
| Phenylpiperazine derivative 3p | A549 | Lung Cancer | Nanomolar range | [6] |
| Thiazolinyphenyl-piperazine 21-23 | MCF-7 | Breast Cancer | < 25 | [14] |
| 4-acyl-2-substituted piperazine urea 31, 32, 35, 37 | MCF7 | Breast Cancer | - | [4] |
| Methyl piperazine derivative A-11 | A-549 | Lung Cancer | 5.71 | [15] |
| Methyl piperazine derivative A-11 | HCT-116 | Colon Cancer | 4.26 | [15] |

Table 2: Antimicrobial Activity of Piperazine Derivatives (MIC in μg/mL)

| Compound/Derivative | Microorganism | Strain Type | MIC (µg/mL) | Reference |
|--|----------------------|---------------|-------------|----------------------|
| Fluoroquinolone derivative 5h | P. aeruginosa (CRPA) | Gram-negative | 16 | [10] |
| Fluoroquinolone derivative 5k, 5l | P. aeruginosa (CRPA) | Gram-negative | 16 | [10] |
| N,N'-Bis(1,3,4-thiadiazole) derivative 4, 6c, 6d | S. aureus | Gram-positive | 16 | [9] |
| N,N'-Bis(1,3,4-thiadiazole) derivative 6d, 7b | B. subtilis | Gram-positive | 16 | [9] |
| N,N'-Bis(1,3,4-thiadiazole) derivative 6c | E. coli | Gram-negative | 8 | [9] |
| Azole-containing piperazine 6 & 7 | Various bacteria | - | 3.1 - 25 | [16] |
| Novel Piperazine Compound 308 | MRSA | Gram-positive | 2 | [17] |
| Novel Piperazine Compound 327 | MRSA | Gram-positive | 2 | [17] |
| Novel Piperazine Compound 328 | MRSA | Gram-positive | 2 | [17] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of piperazine derivatives. The following section provides step-by-step protocols for key experiments.

Protocol 1: General Synthesis of a Monosubstituted Piperazine Derivative

This protocol outlines a common method for the N-alkylation of piperazine.

Materials:

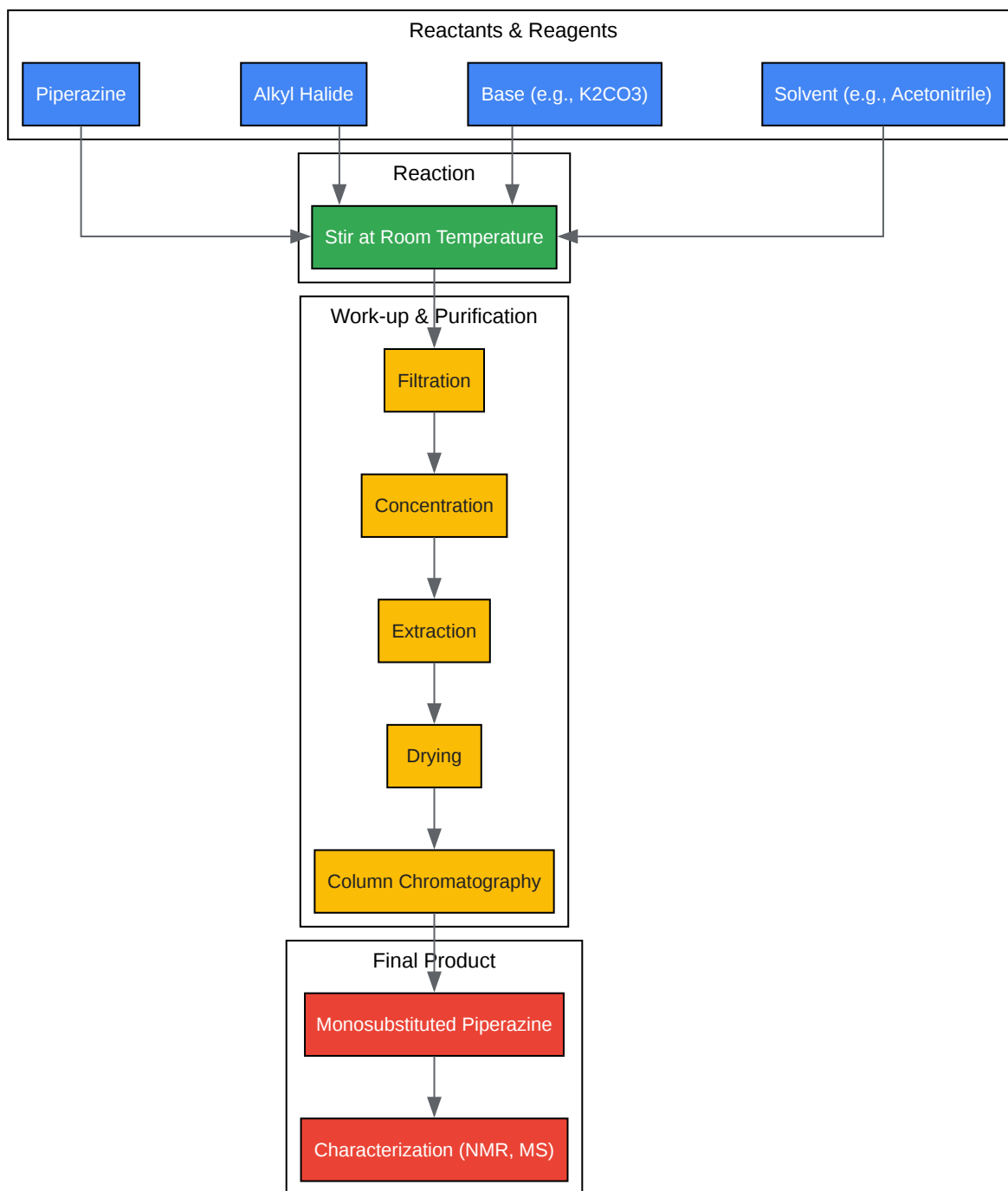
- Piperazine
- Alkyl halide (e.g., benzyl bromide)
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Brine (saturated $NaCl$ solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

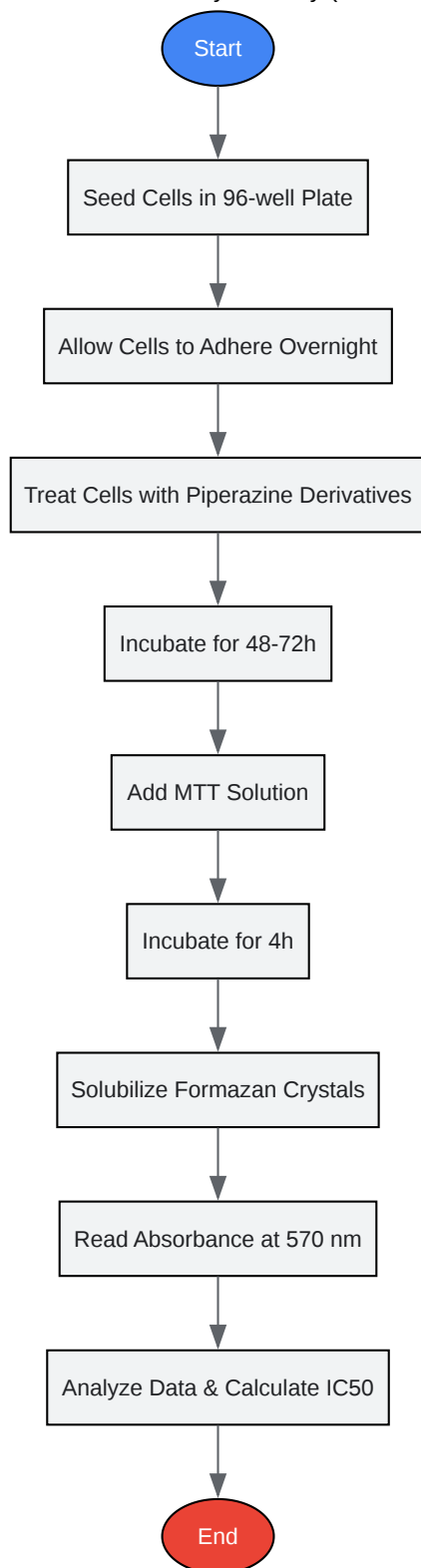
- To a solution of piperazine (2 equivalents) in acetonitrile, add potassium carbonate (3 equivalents).
- Add the alkyl halide (1 equivalent) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired monosubstituted piperazine derivative.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

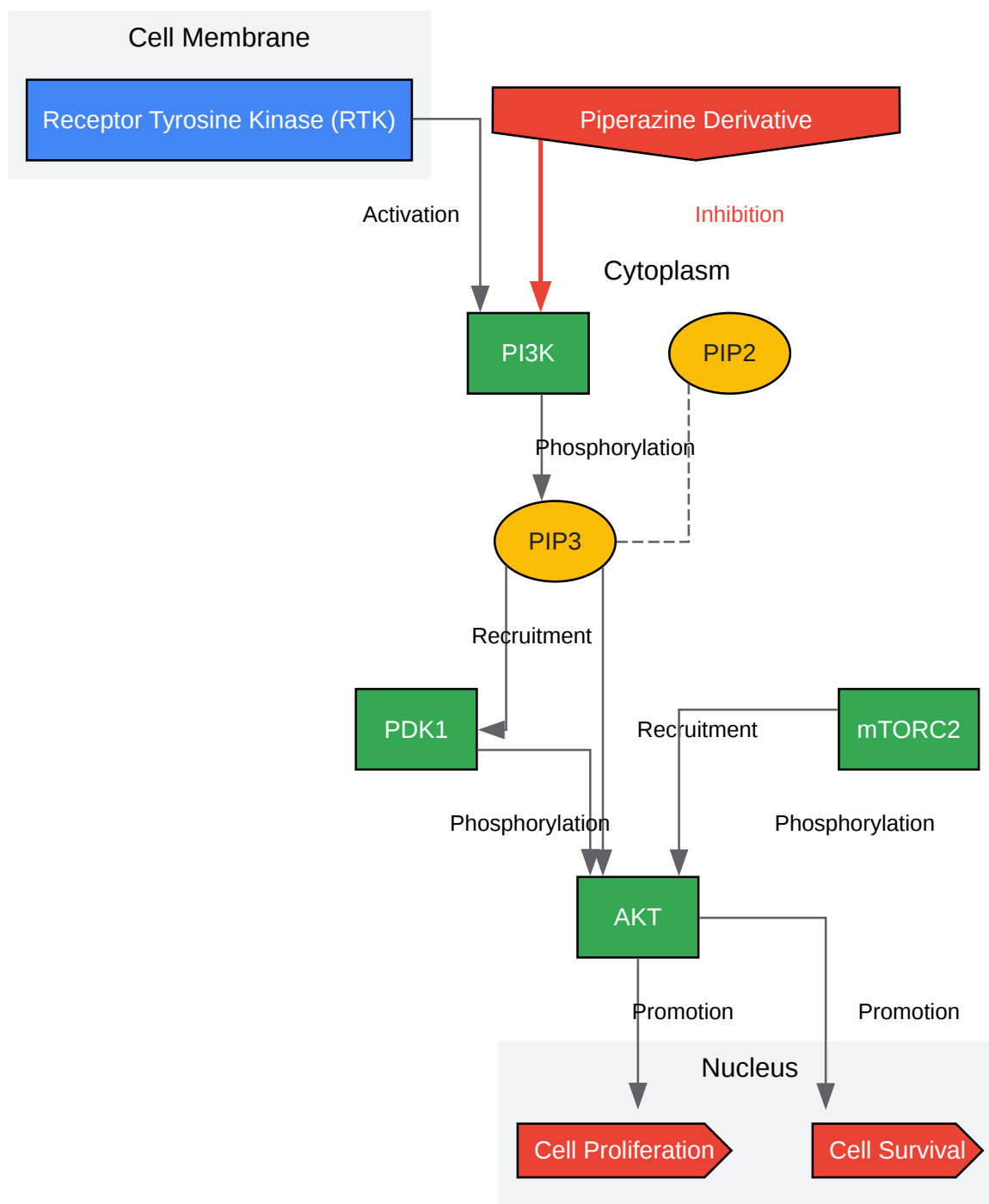
General Synthesis Workflow for Piperazine Derivatives



Workflow for In Vitro Cytotoxicity (MTT Assay)



PI3K/AKT Signaling Pathway Inhibition by Piperazine Derivatives



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